

Navigating the Analytical Landscape of Isotretinoin-d5: A Technical Guide

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Compound of Interest

Compound Name: Isotretinoin-d5

Cat. No.: B15540755

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Isotretinoin-d5**, a critical internal standard for the quantitative analysis of Isotretinoin. This document outlines the typical specifications found in a Certificate of Analysis, details experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS), and illustrates the established signaling pathway of its non-deuterated analogue, Isotretinoin.

Isotretinoin-d5: Certificate of Analysis and Reference Standards

Isotretinoin-d5 is the deuterated form of Isotretinoin, an active pharmaceutical ingredient primarily used in the treatment of severe acne. As a stable isotope-labeled internal standard, it is indispensable for accurate quantification in bioanalytical studies, pharmacokinetic research, and clinical trials.^[1] A Certificate of Analysis (CoA) for **Isotretinoin-d5** provides critical information regarding its identity, purity, and quality.

Representative Certificate of Analysis Data

The following table summarizes the typical quantitative data provided in a Certificate of Analysis for an **Isotretinoin-d5** reference standard.

Parameter	Specification	Method
Identity		
CAS Number	78996-15-3[2][3][4][5]	-
Molecular Formula	C ₂₀ H ₂₃ D ₅ O ₂ [2][3][5]	Mass Spectrometry
Molecular Weight	305.47 g/mol [2][3][5]	Mass Spectrometry
Purity		
Chemical Purity (HPLC)	≥ 98.0%	High-Performance Liquid Chromatography (HPLC)
Deuterated Forms (d ₁ -d ₅)	≥ 99%[4][6]	Mass Spectrometry
Isotopic Enrichment (d ₅)	≥ 95%	Mass Spectrometry
Physical Properties		
Appearance	Yellow to Orange Solid[7]	Visual Inspection
Solubility	Soluble in Methanol[4][6]	-
Residual Solvents		
Methanol	≤ 3000 ppm	Gas Chromatography (GC)
Dichloromethane	≤ 600 ppm	Gas Chromatography (GC)
Storage Conditions		
Recommended	-20°C, protect from light[8]	-

Experimental Protocol: Quantification of Isotretinoin in Human Plasma using LC-MS/MS with Isotretinoin-d₅ Internal Standard

This section details a standard protocol for the analysis of Isotretinoin in human plasma, employing **Isotretinoin-d₅** as an internal standard to ensure accuracy and precision.

Materials and Reagents

- Isotretinoin reference standard
- **Isotretinoin-d5** internal standard
- Human plasma (with K3EDTA as anticoagulant)[9]
- Acetonitrile (HPLC grade)
- Dichloromethane (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water

Preparation of Standard and Quality Control (QC) Samples

- Stock Solutions: Prepare individual stock solutions of Isotretinoin and **Isotretinoin-d5** in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Serially dilute the Isotretinoin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and QC samples.
- Internal Standard Working Solution: Dilute the **Isotretinoin-d5** stock solution with the same diluent to a final concentration of 100 ng/mL.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (blank, calibration standard, QC, or unknown), add 20 μ L of the **Isotretinoin-d5** internal standard working solution.

- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

LC-MS/MS Conditions

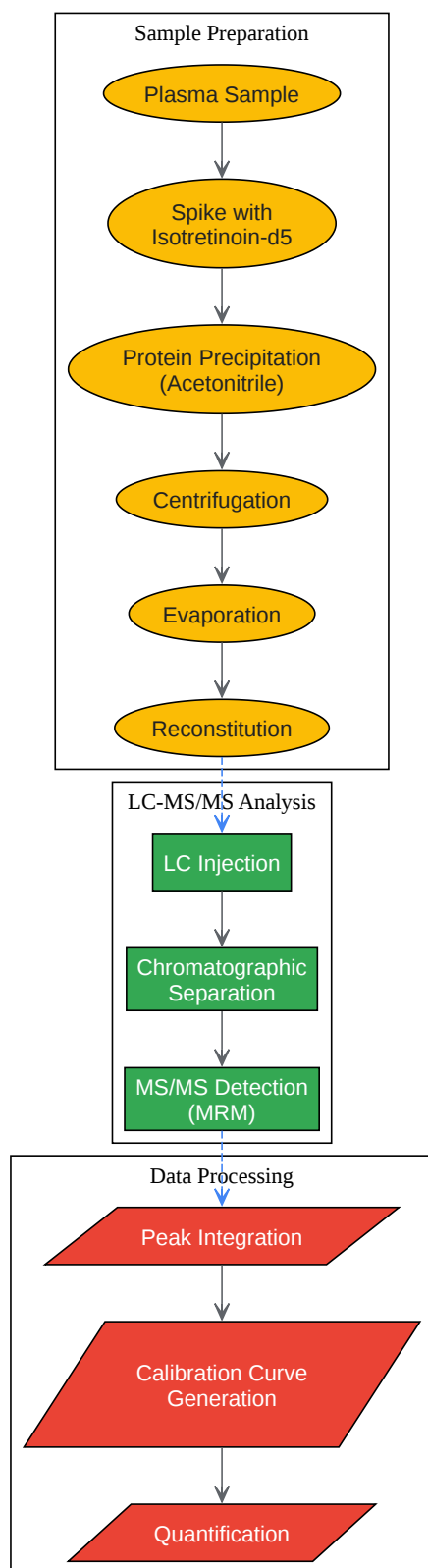
- LC System: Agilent 1200 Series or equivalent
- Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 μ m[10]
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient: 70% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 70% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min[11]
- Injection Volume: 5 μ L
- MS System: API 4000 or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - Isotretinoin: Q1 301.2 -> Q3 283.2
 - **Isotretinoin-d5**: Q1 306.2 -> Q3 288.2

Data Analysis

The concentration of Isotretinoin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

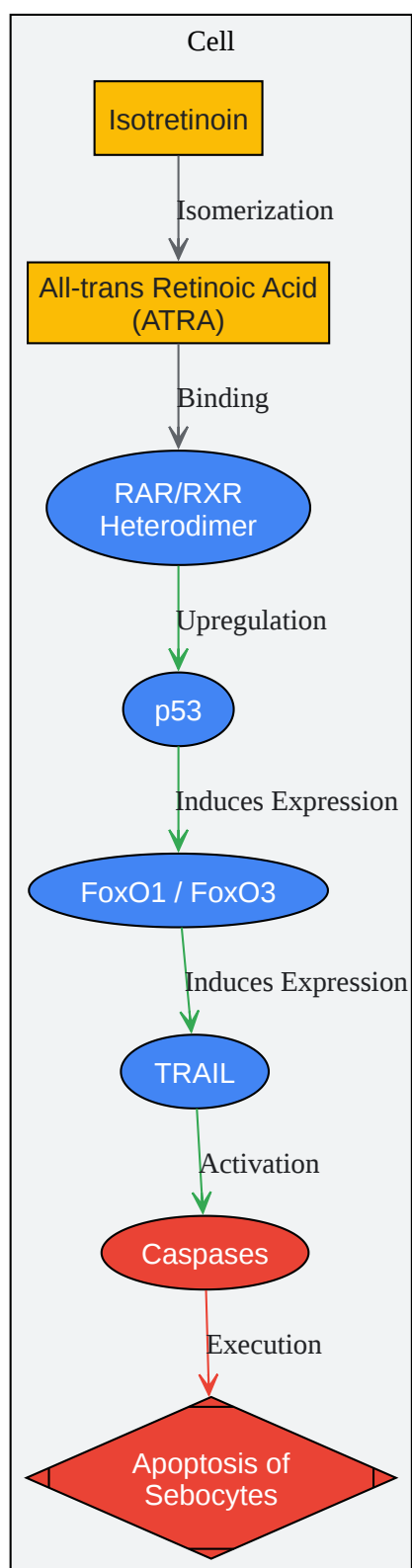
Visualizing Key Processes

To further elucidate the technical aspects discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathway of Isotretinoin.



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Experimental workflow for Isotretinoin analysis.



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Simplified signaling pathway of Isotretinoin.

The primary mechanism of action of Isotretinoin involves its isomerization to all-trans retinoic acid (ATRA), which then binds to retinoic acid receptors (RAR).[3] This binding event initiates a cascade of gene transcription changes, leading to the upregulation of proteins such as p53 and FoxO1/3.[4][12] These transcription factors, in turn, induce the expression of pro-apoptotic proteins like TRAIL, ultimately leading to the apoptosis of sebocytes and a reduction in sebum production.[2][3][12]

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